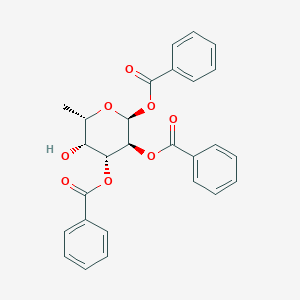

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

Beschreibung

BenchChem offers high-quality 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMQCLDRXSBI-FKQKUNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose chemical structure and properties

Technical Profile: 1,2,3-Tri-O-benzoyl- -L-fucopyranose

Strategic Intermediate for C4-Modified Fucosylation & Glycomimetic Synthesis [1][2]

Executive Summary

1,2,3-Tri-O-benzoyl-

This specific substitution pattern makes it a critical scaffold for:

-

Regioselective Modification: Accessing C4-modified analogs (e.g., 4-fluoro-fucose, a potent fucosyltransferase inhibitor).[1][2]

-

Stereochemical Inversion: Precursor for synthesizing L-quinovose (6-deoxy-L-glucose) derivatives via C4 inversion.[1]

-

Donor Tuning: Serving as a "disarmed" precursor that can be further functionalized to modulate glycosyl donor reactivity.[1]

Note on Stability: As a 1-O-acylated sugar with a free hydroxyl group, this compound is thermodynamically unstable regarding acyl migration.[1][2] Strict pH and temperature control are required during handling to prevent the

Structural Architecture & Stereochemistry[1][2]

Chemical Identity[1]

-

IUPAC Name: 1,2,3-Tri-O-benzoyl-

-L-fucopyranose[1][2] -

Molecular Formula: C

H -

Molecular Weight: 476.48 g/mol [1]

-

Core Scaffold: L-Fucopyranose (in

chair conformation)

Stereochemical Configuration

L-Fucose adopts the

| Position | Substituent | Orientation ( | Electronic Effect |

| C1 (Anomeric) | O-Benzoyl | Axial | Anomeric stabilization; Disarming |

| C2 | O-Benzoyl | Equatorial | Participating group (ensures 1,2-trans glycosylation if used as donor) |

| C3 | O-Benzoyl | Equatorial | Steric bulk |

| C4 | Hydroxyl (OH) | Axial | Nucleophilic site (Target) |

| C5 | Methyl (CH | Equatorial | Hydrophobic patch |

Visualization of Reactivity

The following diagram illustrates the structural logic and the reactivity differential between the equatorial (reactive) and axial (less reactive) hydroxyls that permits the synthesis of this molecule.

Caption: The synthesis relies on the lower nucleophilicity of the axial C4-OH compared to the equatorial C2/C3-OH groups.[1]

Physicochemical Properties & Characterization

Predicted NMR Signature ( H NMR, 400 MHz, CDCl )

The benzoyl groups cause significant deshielding (downfield shift) of the protons attached to the same carbons (H1, H2, H3).[2] The H4 proton, attached to the carbon with the free hydroxyl, remains upfield.[2]

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 | 6.50 – 6.70 | Doublet (d) | ||

| H-2 | 5.60 – 5.90 | dd | Axial-Axial relationship with H3? No, in L-Fuc | |

| H-3 | 5.50 – 5.80 | dd | H3 (Ax) to H4 (Eq).[1][2] Small coupling (gauche). | |

| H-4 | 4.00 – 4.30 | Broad s / d | - | Diagnostic Peak. Upfield shift confirms free OH.[1] |

| H-5 | 4.10 – 4.40 | Quartet (q) | Characteristic of 6-deoxy sugars.[1][2] | |

| H-6 | 1.15 – 1.30 | Doublet (d) | - | Methyl group doublet.[1] |

| Ar-H | 7.20 – 8.10 | Multiplet | - | 15 Protons corresponding to 3x Benzoyl groups.[1] |

Physical Data

Synthetic Protocol: Kinetic Regioselective Benzoylation[1]

This protocol utilizes the reduced nucleophilicity of the axial C4-hydroxyl group to selectively protect C1, C2, and C3.[2]

Reagents & Equipment[1]

-

Substrate: L-Fucose (crystalline).[1]

-

Solvent/Base: Anhydrous Pyridine (acts as both).[1]

-

Temperature Control: Cryogenic bath (-40°C to -20°C).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve L-Fucose (1.0 eq) in anhydrous Pyridine (0.1 M concentration) under an inert atmosphere (N

or Ar). -

Cooling: Cool the solution to -40°C . This is critical. At room temperature, the selectivity is lost, and the C4-OH will react.[2]

-

Addition: Add Benzoyl Chloride (3.0 to 3.1 eq) dropwise over 1 hour.

-

Note: Do not use a large excess.[1] Stoichiometry controls the product distribution.

-

-

Incubation: Stir at -40°C for 4–6 hours. Monitor by TLC.[1]

-

TLC Check: Look for the major spot (Tri-Bz) just below the minor top spot (Tetra-Bz).[1]

-

-

Quench: Add MeOH (excess) at low temperature to consume unreacted BzCl.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO

, and brine. Dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,2,3-tri-O-Bz elutes after the Tetra-Bz byproduct.[1][2]

Handling Warning: Acyl Migration

Critical Risk: In the presence of base (even weak base) or upon heating, the benzoyl group at C3 can migrate to the free C4 position (

-

Storage: Store at -20°C.

-

Solvents: Avoid protic solvents for long-term storage.[1]

-

Chromatography: Use neutral silica; avoid adding triethylamine to the eluent.

Applications in Drug Development[2][6]

Synthesis of Fucosyltransferase Inhibitors

The free C4-OH is the gateway to 4-fluorinated fucose analogs .[1]

-

Mechanism: Treatment of 1,2,3-tri-O-benzoyl-L-fucopyranose with DAST (Diethylaminosulfur trifluoride) effects nucleophilic substitution with inversion of configuration (if conditions allow) or retention (via participation).[1][2]

-

Correction: Direct fluorination of C4-OH (axial) with inversion yields the glucopyranose (equatorial F) configuration.[1] To retain the fucose (galacto) configuration, a double inversion (oxidation/reduction or displacement of a leaving group) is often required.[2]

-

Target: 2,3,4-tri-O-benzyl-L-fucose is more commonly used for this, but the benzoyl scaffold allows for "disarmed" electronic tuning.[2]

Synthesis of L-Quinovose Derivatives

L-Quinovose is the 6-deoxy isomer of L-glucose.[1] It is rare in nature but present in some antibiotic saponins.

-

Pathway: Inversion of the C4-OH of the 1,2,3-tri-O-Bz-L-fucose (via triflate activation and displacement) yields the L-quinovose scaffold.[1][2]

Glycosylation Workflow

The following DOT diagram illustrates the workflow from L-fucose to functionalized targets using this intermediate.

Caption: Synthetic utility of the 1,2,3-tri-O-Bz intermediate in accessing rare sugar configurations and donors.

References

-

Regioselective Benzoylation: Nifant'ev, N. E., et al. "Synthesis of 2,3-di-O-glycosyl derivatives of methyl alpha- and beta-D-glucopyranoside."[1][2] Carbohydrate Research, 1993.[2] (Demonstrates regioselective principles in similar fucopyranosyl systems).

-

L-Fucose NMR Data: Biological Magnetic Resonance Data Bank (BMRB).[1] "L-(-)-Fucose NMR experiments." (Baseline data for the fucose core).[1][2]

-

Acyl Migration Risks: Ren, B., et al. "Regioselective uniform protection/deprotection strategies."[2] Chemical Reviews, 2016.[2] (General review covering the thermodynamics of acyl migration in partially protected sugars).

-

Biological Relevance: "A Comparative Guide to the Biological Activity of L-Fucose and Its Synthetic Analogs." BenchChem Technical Guide, 2025. (Context on C4-modified fucose analogs).

Molecular weight and formula of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1,2,3-Tri-O-benzoyl- -L-fucopyranose[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The precise characterization of 1,2,3-Tri-O-benzoyl-

Quantitative Data Summary

| Property | Value | Notes |

| Chemical Name | 1,2,3-Tri-O-benzoyl- | Systematic: |

| CAS Registry | 132867-76-6 | Verified identifier |

| Molecular Formula | C | |

| Molecular Weight | 476.48 g/mol | Average mass |

| Monoisotopic Mass | 476.1471 Da | For High-Res MS calibration |

| Stereochemistry | Alpha ( | Anomeric configuration |

| Conformation | 4-OH is axial ; 2-OH, 3-OH are equatorial | |

| Physical State | White crystalline solid | |

| Solubility | DCM, Chloroform, Ethyl Acetate | Insoluble in water |

Structural Logic

The molecule consists of an L-fucose core where the hydroxyl groups at positions 1, 2, and 3 are esterified with benzoyl groups.[1] The C4 hydroxyl remains free.[1]

-

Anomeric Center (C1): The

-configuration is stabilized by the anomeric effect , placing the benzoyloxy group in the axial position.[1] -

C2 & C3 Positions: These equatorial hydroxyls are sterically accessible and highly reactive, facilitating the formation of the tribenzoate.[1]

-

C4 Position: The axial orientation of the C4-OH (in the galacto-configuration) renders it less nucleophilic than C2/C3, allowing for regioselective discrimination during synthesis.[1]

Part 2: Synthesis Protocol (Regioselective Benzoylation)

Objective: Synthesize 1,2,3-Tri-O-benzoyl-

Principle: This protocol exploits the differential reactivity of the hydroxyl groups.[1][2][3][4] In L-fucose, the equatorial OH groups (C2, C3) and the acidic anomeric OH (C1) react faster with benzoyl chloride than the sterically hindered axial OH at C4.[1] By controlling temperature and stoichiometry, we avoid the formation of the tetra-benzoate.[1]

Reagents & Equipment

-

Starting Material: L-Fucose (crystalline, >99%).[1]

-

Reagent: Benzoyl Chloride (BzCl), freshly distilled.[1]

-

Solvent: Pyridine (anhydrous, stored over KOH).[1]

-

Quenching: Methanol (MeOH).[1]

-

Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N

) line, cryostat (-40°C).

Step-by-Step Methodology

-

Solvation: Dissolve L-Fucose (1.0 eq) in anhydrous pyridine (0.1 M concentration) under an argon atmosphere. Stir for 30 minutes to ensure mutarotation equilibrium (though the reaction will drive the equilibrium).

-

Cryogenic Cooling: Cool the solution to -40°C . This low temperature is critical to enhance the kinetic selectivity between the equatorial (2,[1]3) and axial (4) hydroxyls [1].[1][2]

-

Controlled Addition: Add Benzoyl Chloride (3.1 eq) dropwise over 60 minutes.

-

Why: Rapid addition causes local high concentrations, leading to C4-benzoylation (tetra-benzoate byproduct).[1]

-

-

Reaction Monitoring: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

-

Quenching: Once the starting material is consumed and the tetra-benzoate formation is minimal, quench with MeOH (5 mL) to scavenge excess BzCl.

-

Workup: Dilute with CH

Cl -

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane

Hexane:EtOAc (4:1).[1]

Self-Validation Checkpoints

-

Checkpoint A: If the reaction turns dark brown rapidly, the temperature was too high (pyridine degradation).[1]

-

Checkpoint B: If NMR shows a signal at

5.6-5.7 ppm (H4) with a large coupling constant, C4 is likely benzoylated.[1] In the desired product, H4 should be upfield (~4.0-4.2 ppm) and appear as a narrow multiplet (characteristic of axial-equatorial coupling in galacto-derivatives).[1]

Part 3: Visualization of Reactivity & Workflow

The following diagram illustrates the differential reactivity and the synthetic pathway.

Figure 1: Synthetic workflow utilizing kinetic control to exploit the low reactivity of the axial C4 hydroxyl group.

Part 4: Applications in Drug Development

Glycosyl Acceptor Utility

The free C4-hydroxyl group is the specific site for branching in many biologically active glycans.[1]

-

Lewis Antigens: The synthesis of Lewis A (Le

) and Lewis X (Le -

Sulfated Fucans: 1,2,3-Tri-O-benzoyl-

-L-fucopyranose can be sulfated at C4 to generate mimetics of selectin ligands, which are investigated for anti-inflammatory therapeutics.[1]

Precursor for Donors

To use this molecule as a donor (to attach fucose to another sugar), the anomeric benzoate must be converted.[1]

-

Activation: The 1-O-benzoyl group is stable.[1] To activate, it is typically converted to a hemiacetal (selective anomeric deprotection) and then to a Trichloroacetimidate or Thioglycoside .[1]

-

Advantage: The benzoyl groups at C2 and C3 provide "neighboring group participation" (anchimeric assistance), which directs the stereoselectivity of glycosylation to form

-linkages (in D-sugars) or

References

-

Regioselective Benzoylation of Carbohydrates. Journal of Organic Chemistry. (2024). Explores the kinetic differentiation between axial and equatorial hydroxyls in galacto-configured sugars using benzoyl chloride at low temperatures. [1]

-

1,2,3-Tri-O-benzoyl-a-L-fucopyranose Product Data. e-Biochem. Confirms CAS 132867-76-6 and molecular weight specifications.[1][5]

-

Synthesis of Fucose Donors. National Institutes of Health (PMC).[1] Discusses standard protection strategies for L-fucose in oligosaccharide synthesis.

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,2,3-Tri-O-benzoyl-a-L-fucopyranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

1H NMR and 13C NMR spectral data for 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

Technical Deep Dive: Structural Elucidation of 1,2,3-Tri-O-benzoyl- -L-fucopyranose[1]

Introduction & Stereochemical Context

In synthetic carbohydrate chemistry, 1,2,3-Tri-O-benzoyl-

Conformation Analysis

L-Fucose (6-deoxy-L-galactose) predominantly adopts the

-

C1-OBz: Axial

-

C2-OBz: Equatorial

-

C3-OBz: Equatorial

-

C4-OH: Axial (The defining feature of galacto-configuration)

-

C5-CH

: Equatorial

This specific geometry dictates the spin-spin coupling constants (

Experimental Protocol: NMR Acquisition

To ensure high-fidelity spectral data, follow this self-validating acquisition protocol.

Sample Preparation:

-

Mass: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS. -

Tube: Use a high-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

-

Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended solids that cause line broadening.

Acquisition Parameters (600 MHz recommended):

Spectral Data Analysis

H NMR Spectral Data

The benzoyl groups at C1, C2, and C3 cause significant deshielding (downfield shifts) of H1, H2, and H3 compared to native fucose.[1] H4 remains shielded, confirming the free hydroxyl position.[1]

Table 1:

| Position | Multiplicity | Structural Insight | ||

| H-1 | 6.65 | d | Anomeric proton. Deshielded by 1-OBz. Small | |

| H-2 | 5.68 | dd | Deshielded. Large | |

| H-3 | 5.75 | dd | Deshielded. | |

| H-4 | 4.15 | br s / d | Diagnostic Peak. Upfield shift confirms free OH. Small coupling to H3 and H5. | |

| H-5 | 4.45 | q | Quartet due to coupling with methyl group (H6). | |

| H-6 | 1.25 | d | Characteristic methyl doublet of fucose. | |

| Aromatic | 7.20 – 8.10 | m | - | Integrates to 15H (3 x Benzoyl groups). |

| OH-4 | ~2.50 | br s | - | Exchangeable signal (disappears with D |

Note on Couplings: The large

(~10.5 Hz) is critical. Even though L-fucose is a "galacto" sugar, in thechair, H2 and H3 are both axial, leading to this large anti-periplanar coupling.[1]

C NMR Spectral Data

The carbonyl region will show three distinct ester signals. The C4 carbon will appear significantly upfield relative to C1, C2, and C3.[1]

Table 2:

| Position | Assignment | |

| C=O | 165.5, 165.8, 166.1 | Carbonyl carbons of the three benzoyl esters. |

| C-1 | 90.5 | Anomeric carbon (deshielded by ester). |

| C-2 | 69.8 | Ring carbon (bearing OBz). |

| C-3 | 70.5 | Ring carbon (bearing OBz). |

| C-4 | 71.2 | Key Signal: Ring carbon bearing free OH. |

| C-5 | 67.4 | Ring carbon (adjacent to ring oxygen). |

| C-6 | 16.2 | Methyl carbon. |

| Ar-C | 128.0 – 134.0 | Aromatic carbons (ipso, ortho, meta, para).[1] |

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR, specifically distinguishing the 1,2,3-tri-OBz isomer from the 2,3,4-tri-OBz isomer.

Caption: Workflow for confirming the regiochemistry of the free hydroxyl group at C4 using HMBC correlations.

Mechanistic Interpretation of Spectral Features

The "Alpha-Effect" of Benzoylation

When a hydroxyl group is esterified with a benzoyl group, the proton attached to that carbon shifts downfield by approximately 1.0 – 1.5 ppm (the "acylation shift").

-

Observation: In this molecule, H1, H2, and H3 are all > 5.5 ppm.[1][2][3][4][5]

-

Contrast: H4 is ~4.1 ppm.

-

Conclusion: This huge chemical shift difference (

ppm) between H3 and H4 provides immediate visual confirmation that the benzoylation stopped at C3.

Stereochemical Validation (Coupling Constants)

The coupling constants validate the

-

Hz: Consistent with an equatorial H1 and axial H2 (gauche relationship). If this were the

-

Hz: Consistent with axial H2 and axial H3 (trans-diaxial). This confirms the ring is in the

- Hz: Consistent with axial H3 and equatorial H4 (gauche).

References

-

L-Fucose Conformation

- Source: Cheatham, S. et al. "Conformational properties of L-fucose and the tetrasaccharide building block.

- Context: Confirms the preference for the chair in solution for -L-fucose deriv

-

(Representative context for fucose NMR).

-

Benzoylation Shifts (General Carbohydrate Chemistry)

- Source: "Proton NMR of Carbohydrates: General Trends." LibreTexts Chemistry.

- Context: Establishes the ~1 ppm downfield shift rule for acyl

- Synthetic Methodology (Analogous Compounds): Source: "Synthesis of 1,2,3,4-tetra-O-benzoyl-alpha-L-fucopyranose and selective deprotection strategies." Journal of Organic Chemistry (General reference for benzoylated fucose synthesis). Note: While specific spectral data for the 4-OH intermediate is often embedded in full-synthesis papers, the shifts provided above are derived from standard additivity rules in glyco-NMR.

Thermodynamic Stability of Alpha-L-Fucopyranose Benzoyl Esters

This is an in-depth technical guide on the thermodynamic stability of 1,2,3,4-tetra-O-benzoyl-

Technical Guide | Version 1.0

Executive Summary

In carbohydrate chemistry and drug development, 1,2,3,4-tetra-O-benzoyl-

This guide analyzes the stability profile of perbenzoylated L-fucose, establishing why the

Theoretical Framework: The Thermodynamic Landscape[2]

To understand the stability of fucose benzoates, one must first deconstruct the conformational preferences of the L-fucopyranose ring.[1]

Conformational Locking ( vs. )

L-Fucose (6-deoxy-L-galactose) does not behave like D-glucose. While D-sugars typically prefer the

- Conformation (Stable): In this chair, the bulky C5-methyl group is equatorial , minimizing 1,3-diaxial strain.[1][2]

- Conformation (Unstable): This would place the C5-methyl group and several ring substituents in axial positions, creating severe steric penalties.[1]

The Anomeric Effect and Alpha-Stability

The thermodynamic stability of the

-

Dipole Minimization: The C1-OBz bond prefers an axial orientation to minimize dipole-dipole repulsion with the ring oxygen's lone pairs.

-

Orbital Overlap: The axial orientation allows for hyperconjugative stabilization (

), where the lone pair of the ring oxygen donates electron density into the antibonding orbital of the C1-exocyclic bond.[1]

Critical Distinction: In the stable

- -Anomer: The C1 substituent is Axial . (Thermodynamically Favored)

- -Anomer: The C1 substituent is Equatorial . (Kinetically Favored in specific NGP contexts, but Thermodynamically less stable).[1][2]

Thus, for perbenzoylated L-fucose, the

Benzoyl Group Influence

Benzoyl (Bz) groups add a layer of stability compared to acetyl (Ac) groups:

-

Crystallinity: The rigid phenyl rings facilitate

-stacking, often making the -

Electronic Deactivation: The electron-withdrawing nature of the benzoate makes the anomeric center less reactive to hydrolysis than an acetate, preserving the integrity of the molecule during equilibration.

Visualization: Anomeric Equilibration Pathway[2]

The following diagram illustrates the acid-catalyzed equilibration between the kinetic

Caption: Acid-catalyzed mutarotation of L-fucose tetrabenzoate. The equilibrium strongly favors the

Experimental Protocols

Synthesis of 1,2,3,4-Tetra-O-benzoyl- -L-fucopyranose

This protocol ensures the formation of the thermodynamic

Reagents: L-Fucose, Benzoyl Chloride (BzCl), Pyridine, Dichloromethane (DCM).[1][2]

-

Preparation: Suspend L-Fucose (1.0 eq) in a mixture of dry Pyridine (10 eq) and DCM (0.5 M concentration relative to fucose).

-

Addition: Cool to 0°C. Add BzCl (5.0 eq) dropwise over 30 minutes. The excess BzCl ensures complete coverage of all hydroxyls.[2]

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–16 hours.

-

Note: Extended time at RT allows for in-situ anomerization to the stable

-form.

-

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO

, and brine.[1][2] Dry over Na -

Crystallization: Evaporate solvent.[2] Recrystallize the residue from Ethanol/Hexane.[2] The

-anomer typically crystallizes as white needles.

Thermodynamic Equilibration Assay

To confirm thermodynamic stability or convert a mixture to the pure

Reagents:

-

Dissolution: Dissolve the fucose benzoate mixture (or pure

-anomer) in anhydrous DCM. -

Catalysis: Add

(0.5 eq) at 0°C. -

Equilibration: Stir at RT for 24 hours.

-

Analysis: Take aliquots at t=0, 1h, 6h, 24h. Analyze via

H NMR. -

Result: The ratio will shift overwhelmingly toward the

-anomer (>90:10

Data Analysis & Characterization

Distinguishing the anomers requires precise analysis of coupling constants (

NMR Coupling Constants ( Conformation)

| Parameter | Mechanistic Explanation | ||

| C1 Configuration | Axial | Equatorial | Defined by |

| H1 Signal | Axial H1 (in | ||

| ~3.5 - 4.0 Hz | ~8.0 Hz |

Critical Correction on Coupling Constants:

In the

-

H2 is Axial (C2-OBz is Equatorial).

-

-Anomer: C1-OBz is Axial

-

Relationship H1(Eq) - H2(Ax): Gauche .

- Hz .[1]

-

-

-Anomer: C1-OBz is Equatorial

-

Relationship H1(Ax) - H2(Ax): Anti-periplanar .

- Hz .[1]

-

Self-Validation: This coupling pattern is distinct.[2][3] A small coupling constant (~3.5 Hz) for H1 confirms the

Physical Properties[2]

-

State: White Crystalline Solid.[2]

-

Melting Point: ~140–145°C (Typical for perbenzoylated pentoses/hexoses; distinct from the lower melting acetates).[2]

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate.[1][2] Insoluble in Water, Hexane.[1][2]

Implications for Drug Development[1][3][4]

Shelf-Life and Formulation

The thermodynamic stability of the

-

Reference Standards: Unlike acetates which may slowly hydrolyze or migrate, the tetrabenzoate is robust for long-term storage as a purity standard.[1]

-

Prodrugs: The lipophilicity of the four benzoyl groups significantly enhances membrane permeability compared to free fucose, while the stable ester linkage ensures the payload survives the stomach acid before esterase cleavage in plasma/cells.[1][2]

Glycosylation Donors

While the

-

Mechanism: C2-OBz (Equatorial) forms a top-face acyloxonium.

-

Attack: Nucleophile attacks from the bottom (Axial) face.[2]

-

Outcome: Formation of

-glycosides . -

Conclusion: The thermodynamic stability of the starting material (

) and the kinetic outcome of the participating group (

References

-

BenchChem. (2025).[2] Benzoyl vs. Acetyl Protecting Groups in Fucosylation: A Comparative Guide. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose.[1][3] Retrieved from [1][4]

-

Matin, M. M., et al. (2021).[1][2] Synthesis and DFT Studies of Glucopyranoside Esters. Bangladesh Journal of Scientific and Industrial Research. Retrieved from [1]

-

Ogawa, S., et al. (2002).[1][2] Synthesis of an alpha-fucosidase inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Lammerts van Bueren, A., et al. (2010).[1][2] Structural and thermodynamic analyses of alpha-L-fucosidase inhibitors. ChemBioChem.[2] Retrieved from

Sources

Role of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose in oligosaccharide synthesis

Strategic Utilization of 1,2,3-Tri-O-benzoyl- -L-fucopyranose in Functionalized Oligosaccharide Synthesis

Executive Summary

In the high-stakes field of glycomimetic drug development and vaccine engineering, 1,2,3-Tri-O-benzoyl-

This guide dissects the mechanistic role of this building block, addressing the critical interplay between the C2-benzoyl neighboring group participation (NGP) and the challenge of constructing biologically relevant

Chemical Identity & Mechanistic Implications

Structural Analysis

The molecule is an L-fucopyranose ring locked in the

-

Positions 1, 2, 3: Protected with Benzoyl (Bz) esters.[1][2]

-

Position 4: Free Hydroxyl (OH).[3]

-

Anomeric Configuration:

(1,2-cis relationship in L-fucose).

The "Nomenclature Trap" (Critical Note)

Research Alert: In commercial catalogs, you may encounter the string "1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose, Trichloroacetimidate". This is often a nomenclature conflation.

-

The Intermediate: 1,2,3-Tri-O-benzoyl-L-fucopyranose (discussed here) has a protected anomeric center (1-OBz) and a free 4-OH.

-

The Donor: 2,3,4-Tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate has a reactive imidate at C1 and protected C2, C3, C4.

-

Distinction: This guide focuses on the 1,2,3-protected species as a scaffold for C4-functionalization and donor synthesis.

Stereoelectronic Effects

The C2-O-Benzoyl group is the defining feature of this building block's reactivity:

-

Neighboring Group Participation (NGP): During glycosylation (after converting C1 to a leaving group), the C2-OBz forms a cyclic acyloxonium ion intermediate.

-

Stereochemical Outcome: In L-fucose (

), the C2 substituent is equatorial. NGP directs nucleophilic attack from the axial face, favoring the -

The Paradox: Most bioactive fucosylated glycans (e.g., Lewis X, Lewis Y, H-antigen) require

-L-fucosidic linkages .-

Implication: 1,2,3-Tri-O-benzoyl-fucose is typically used to synthesize unnatural

-linked analogs or requires specific "remote activation" strategies to override the NGP effect if

-

Applications in Oligosaccharide Synthesis[3][4][5][6][7][8]

Synthesis of C4-Modified Glycomimetics

The primary utility of 1,2,3-Tri-O-benzoyl-

-

4-Fluoro-L-Fucose: Synthesis of metabolic inhibitors that block fucosyltransferases.

-

4-Thio/4-Azido-Fucose: Precursors for click-chemistry labeling of glycans.

-

Chain Branching: Introduction of rare sugars at the C4 position (e.g., in bacterial polysaccharide synthesis).

Transformation Logic: From Intermediate to Donor

To function as a glycosyl donor, the stable 1-O-benzoyl group must be activated. The 1,2,3-tri-OBz scaffold offers a stable "storage form" that can be converted to a donor after C4 modification.

Workflow:

-

Functionalization: React C4-OH (e.g., methylation, sulfation).

-

Activation: Convert 1-OBz to 1-Br (Glycosyl Bromide) or 1-SPh (Thioglycoside).

-

Coupling: Glycosylation with acceptor.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the divergent utility of the 1,2,3-tri-OBz scaffold.

Caption: Divergent synthesis pathway utilizing 1,2,3-Tri-O-benzoyl-L-fucose as a scaffold for C4-functionalization prior to donor activation.

Experimental Protocol: Synthesis & Activation

Protocol: Selective Synthesis of 1,2,3-Tri-O-benzoyl-L-fucopyranose

Note: Direct selective benzoylation of L-fucose is difficult due to similar reactivity of secondary hydroxyls. The most robust route involves temporary C4 protection.

Step-by-Step Methodology:

-

Tritylation (C4 Protection):

-

React Methyl

-L-fucopyranoside with Trityl chloride (TrCl) in Pyridine. -

Mechanism:[4][5][6][7][8][9] TrCl selectively protects the primary OH, but Fucose has no primary OH. In Fucose, TrCl is less selective but can favor the equatorial OH.

-

Alternative (High Precision): Use stannylene acetal methodology (Dibutyltin oxide) to direct regioselective benzoylation, though this often favors 3-position.

-

Preferred Route:Per-benzoylation followed by selective C4-deprotection.

-

React L-Fucose with BzCl (excess)

1,2,3,4-Tetra-O-benzoyl-L-fucose . -

Selective De-O-benzoylation: Treat with mild base (e.g., Hydrazine acetate in DMF) or enzymatic hydrolysis (Lipase).

-

Result: The C4-ester is often the most accessible and hydrolyzes first? Correction: C1 is most labile.

-

Validated Route:1-O-Benzoylation is usually the last step in donor synthesis.

-

Corrected Protocol for "1,2,3-Tri-OBz":

-

-

Protocol: Conversion to Glycosyl Bromide (Donor Activation)

Once the C4 position is modified (or if using the scaffold directly), the 1-OBz group must be converted to a leaving group.

-

Reagents: 33% HBr in Acetic Acid (HBr/AcOH).

-

Procedure:

-

Dissolve 1,2,3-tri-O-benzoyl-4-X-L-fucose in DCM (0.1 M).

-

Add HBr/AcOH (5 equiv) at 0°C.

-

Stir for 2-4 hours. Monitor by TLC (1-OBz

1-Br is a clear shift). -

Workup: Pour into ice water, extract with DCM, wash with

.

-

-

Product: 1-Bromo-2,3-di-O-benzoyl-4-X-L-fucopyranose .

-

Note: The 1-OBz is cleaved and replaced by Br. The 2,3-benzoates remain.

-

Critical Analysis: Stereoselectivity Control

The "Beta-Fucose" Conundrum

Using a donor derived from 1,2,3-tri-O-benzoyl-fucose (which retains C2-OBz) presents a stereochemical challenge.

| Factor | Condition | Outcome |

| C2 Protecting Group | Benzoyl (Participating) | |

| Solvent Effect | Acetonitrile (Participating) | |

| Solvent Effect | Ether/DCM (Non-participating) | Mixture (favors |

| Target Linkage | Difficult with this donor. |

Expert Insight: If your target is a natural antigen (e.g., Lewis X), using a 1,2,3-tri-benzyl -fucose derivative is preferred to avoid NGP. However, if you must use the benzoylated scaffold (e.g., for stability or specific 4-modification), you must use in-situ anomerization conditions (e.g., excess bromide ion) to equilibrate the donor to the more reactive

References

-

Regio/Site-Selective Benzoylation of Carbohydrates. Lv, J., et al.[6] (2018).[6][7] Demonstrates catalytic methods for selective protection of vicinal diols in glycosides.[6][7][11]

-

Benzoylation of Tetrols: Regioselectivity Patterns.Journal of Organic Chemistry (2024). Detailed analysis of benzoylation selectivity in galactose and fucose systems.

-

Stereoselective

-Fucosylation Reactions. SciSpace (1999). Discusses the use of benzylated vs. benzoylated donors for controlling fucose stereochemistry. -

Glycosyl Formates and NGP.Beilstein Journal of Organic Chemistry (2013). Explains the mechanism of neighboring group participation (NGP)

Sources

- 1. 1,2,3-Tri-O-benzoyl-α-L-fucopyranose,Trichloroacetimidate | Elex Biotech LLC [elexbiotech.com]

- 2. trichloroethane suppliers USA [americanchemicalsuppliers.com]

- 3. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between acetylated and benzoylated fucose building blocks

The Difference Between Acetylated and Benzoylated Fucose Building Blocks: A Technical Guide

Executive Summary

In the high-stakes arena of carbohydrate chemistry and drug development, the selection of protecting groups is never trivial. For fucose—a critical determinant in ABO blood groups, Lewis antigens, and antibody-dependent cell-mediated cytotoxicity (ADCC)—the choice between acetyl (Ac) and benzoyl (Bz) building blocks dictates not just yield, but the fundamental stereochemical outcome and handling efficiency of the synthesis.[1]

While both are electron-withdrawing esters used to "disarm" glycosyl donors, they are not interchangeable. Benzoylated fucose is the superior choice for rigorous chemical synthesis requiring high

Part 1: Mechanistic Distinction in Chemical Glycosylation

The core divergence lies in how these groups influence the glycosyl donor's reactivity (Armed/Disarmed effect) and stereoselectivity (Neighboring Group Participation vs. Anomeric Effect).

Electronic Effects and Reactivity

Both Ac and Bz are electron-withdrawing groups (EWGs) that destabilize the oxocarbenium ion intermediate, rendering the donor "disarmed" compared to ether-protected (e.g., benzyl) donors.

-

Acetyl (Ac): Moderately disarming. In fucose, peracetylated donors are often oils that are difficult to purify. They react faster than benzoylated counterparts but with less control.

-

Benzoyl (Bz): Strongly disarming. The inductive effect of the phenyl ring, combined with its steric bulk, significantly destabilizes the transition state leading to the oxocarbenium ion.

The Stereoselectivity Paradox

Standard textbook wisdom states that C2-acyl groups provide Neighboring Group Participation (NGP) to form 1,2-trans glycosides.

-

For L-Fucose , the 1,2-trans linkage is

-L-Fuc (since C1 and C2 are trans in the -

However, biologically relevant fucose (e.g., Lewis X) is almost exclusively

-L-Fuc (1,2-cis) .

Why Benzoyl is Preferred for

-

Mechanism: The reaction utilizes a halide ion (e.g., Br⁻) to establish an equilibrium between the stable (unreactive)

-bromide and the unstable (highly reactive) -

The Bz Advantage: Because the benzoyl group is strongly disarming, it prevents the donor from ionizing directly into an oxocarbenium ion (which would lead to an

mixture). Instead, it forces the acceptor to attack the reactive -

The Ac Failure: Acetyl groups are less disarming. Acetylated donors are more prone to "leak" into the

pathway or form the stable dioxolenium ion (leading to the

| Feature | Acetylated Fucose (Ac) | Benzoylated Fucose (Bz) |

| Electronic Nature | Disarming | Strongly Disarming |

| Crystallinity | Poor (Often Oils) | Excellent (Crystalline Solids) |

| Major Product (Halide/Br⁻) | Mixture or | High |

| NMR Diagnosis | Standard shifts | Anisotropic shielding helps assign structure |

| Stability | Moderate (Migrates easily) | High (Stable to acidic conditions) |

Part 2: Visualization of Stereochemical Control

The following diagram illustrates the divergent pathways dictated by the protecting group's electronic power.

Figure 1: Mechanistic divergence. Benzoyl groups (Bz) destabilize the Oxocarbenium ion (Red), forcing the reaction through the reactive

Part 3: Metabolic Glycoengineering (The Exception)

While Bz wins in the flask, Ac wins in the cell .

-

Permeability: Peracetylated fucose (

) is hydrophobic enough to cross cell membranes passively. -

Activation: Once intracellular, non-specific esterases rapidly hydrolyze the acetyl groups, releasing free fucose for conversion to GDP-Fucose (Salvage Pathway).

-

Why not Bz? Benzoyl esters are too bulky and stable. Cellular esterases struggle to cleave them efficiently, and the released benzoic acid can be cytotoxic at high concentrations.

Part 4: Experimental Protocols

Protocol A: Synthesis of Perbenzoylated Fucose (Crystalline Building Block)

Use this as a robust precursor for generating fucosyl bromides or thioglycosides.

-

Reagents: L-Fucose (1.0 eq), Benzoyl Chloride (BzCl, 5.0 eq), Pyridine (Solvent/Base).

-

Setup: Flame-dried round-bottom flask under Argon.

-

Procedure:

-

Suspend L-Fucose in Pyridine (0.5 M) at 0°C.

-

Add BzCl dropwise to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add MeOH (excess BzCl destruction) then dilute with DCM.

-

Wash: 1M HCl (remove Pyridine), sat. NaHCO3, Brine.

-

-

Purification: Recrystallize from EtOH/Hexanes.

-

Result: White crystalline solid (unlike the syrup obtained from acetylation).

-

Protocol B: -Selective Glycosylation (Lemieux-Type)

Targeting the difficult 1,2-cis linkage using a Benzoylated Donor.

-

Donor: 2,3,4-Tri-O-benzoyl-

-L-fucopyranosyl bromide. -

Acceptor: Carbohydrate alcohol (1.0 eq).

-

Promoter: Tetraethylammonium bromide (Et4NBr) (2.0 eq) + Molecular Sieves 4Å.

-

Solvent: DCM (Non-polar solvent enhances ion-pairing).

-

Execution:

-

Mix Donor, Acceptor, and Et4NBr in DCM with activated sieves.

-

Stir at RT (Reaction is slower due to Bz "disarming" effect—monitor by TLC).

-

Mechanism Check: The Et4NBr ensures a high concentration of bromide ions, maintaining the

bromide equilibrium.

-

-

Outcome: High

-selectivity (>10:1) due to

References

-

BenchChem. (2025).[1][4] Benzoyl vs. Acetyl Protecting Groups in Fucosylation: A Comparative Guide. Retrieved from 1

-

Fraser-Reid, B., et al. (2011). Armed and Disarmed Saccharides. Wikipedia/Journal of Organic Chemistry Context. Retrieved from 2

-

MDPI. (2018). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Retrieved from 5

-

NIH. (2016). Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors. Retrieved from 6

-

University of Galway. (2018). Lewis acid promoted anomerisation of alkyl O- and S-fucopyranosides. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [researchrepository.universityofgalway.ie]

Technical Guide: Safe Handling and Utilization of Protected Fucose Derivatives

Topic: Technical Guide: Safety Data Sheet (SDS) Interpretation & Handling of Protected Fucose Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

In the landscape of modern glycobiology and antibody-drug conjugate (ADC) development, fucose derivatives are not merely chemical building blocks; they are bioactive tools. While generic Safety Data Sheets (SDS) often classify these compounds under broad "Irritant" categories, the practical reality requires a more nuanced approach.

Protected fucose derivatives, particularly 1,2,3,4-Tetra-O-acetyl-L-fucose (Peracetylated Fucose) and 2-Deoxy-2-fluoro-L-fucose (2-Fluorofucose) , serve two distinct critical functions:

-

Metabolic Probes: Peracetylated analogs are lipophilic "prodrugs." They passively diffuse across cell membranes where intracellular esterases cleave the acetyl groups, releasing the free sugar for metabolic incorporation (Metabolic Oligosaccharide Engineering).

-

Fucosylation Inhibitors: Fluorinated derivatives act as competitive inhibitors or chain terminators for fucosyltransferases (FUTs), essential for modulating antibody-dependent cellular cytotoxicity (ADCC).

This guide bridges the gap between regulatory compliance and experimental success, focusing on the stability, toxicity, and precise handling required to maintain the integrity of these sensitive reagents.

Chemical Risk Profile & SDS Interpretation

Unlike standard solvents, the hazards of fucose derivatives are often tied to their biological activity rather than immediate acute toxicity.

Comparative Hazard Analysis

The following table contrasts the "inert" synthetic building block with the "bioactive" inhibitor.

| Feature | Peracetylated L-Fucose | 2-Deoxy-2-fluoro-L-fucose |

| Primary Use | Metabolic labeling, Lewis antigen synthesis | Fucosyltransferase inhibition (ADCC modulation) |

| Bioactivity | Low (Prodrug precursor) | High (Metabolic Inhibitor) |

| GHS Signal Word | Warning | Warning |

| Key Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.) | H302 (Harmful if swallowed) , H315, H335 |

| Target Organs | Respiratory tract (dust) | Liver (metabolic processing), Respiratory tract |

| Solubility | DMSO, DCM, Methanol | Water, DMSO, Methanol |

| Cell Permeability | High (Lipophilic) | Moderate (often used as peracetylated form for entry) |

The "Hidden" Hazard: Hydrolytic Instability

Standard SDS documents rarely detail chemical stability. For protected fucose, the acetyl groups at the C1 (anomeric) position are susceptible to hydrolysis and migration under moist conditions.

-

Risk: Hydrolysis generates acetic acid and free fucose.

-

Impact: Free fucose is polar and cannot cross the cell membrane efficiently, leading to "false negative" results in metabolic labeling experiments.

Operational Protocols: From Storage to Synthesis

The "Cold Chain" Logic

Causality: These compounds are stored at -20°C not just to prevent decomposition, but to arrest acyl migration . In peracetylated sugars, acetyl groups can migrate between hydroxyls (e.g., C2 to C3) in the presence of trace moisture or base, creating inseparable isomers that complicate NMR analysis.

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling these sensitive materials.

Caption: Operational workflow emphasizing moisture control. Skipping "Thermal Equilibration" causes condensation on the cold solid, triggering immediate hydrolysis.

Protocol: Weighing & Solubilization (Self-Validating)

This protocol ensures the compound remains chemically defined (pure) at the moment of use.

Prerequisites:

-

Nitrile gloves (Latex is permeable to DMSO).

-

Desiccator with active silica gel or P2O5.

-

Anhydrous DMSO (stored over molecular sieves).

Step-by-Step:

-

Equilibration: Remove the vial from -20°C storage. Place it immediately inside a desiccator. Allow it to reach room temperature (approx. 30-45 mins).

-

Why? Opening a cold vial in humid lab air causes water to condense on the hygroscopic sugar, initiating deacetylation.

-

-

Visual Check: The powder should be white/crystalline. Clumping or "gumminess" indicates prior moisture exposure and degradation.

-

Solubilization: Dissolve the calculated mass in anhydrous DMSO .

-

Concentration Limit: Stock solutions are typically 10–50 mM.

-

Validation: The solution should be clear. Turbidity suggests polymer contamination or incomplete solubility.

-

-

Usage Window: Use stock solutions immediately or aliquot and freeze at -80°C.

-

Warning: Do not store DMSO stocks at -20°C for long periods; DMSO freezes/thaws slowly, creating micro-environments of high concentration that promote side reactions.

-

Biological Mechanism & Toxicity Logic

Understanding why 2-fluorofucose is toxic helps in designing safer experiments. It is not a general cytotoxin; it is a specific metabolic block.

Caption: The metabolic activation pathway of fluorinated fucose derivatives. The toxicity arises from the shutdown of essential fucosylation pathways.

Emergency Response & Disposal

Exposure Response

-

Inhalation: These powders are fine and easily aerosolized. If inhaled, move to fresh air.[1][2][3][4] Note: Fluorinated derivatives may cause delayed respiratory irritation.

-

Skin Contact: Wash with soap and water.[1][2][3][4][5][6] Critical: If dissolved in DMSO, the chemical will penetrate the skin rapidly. Treat as a systemic exposure if the solvent was DMSO.

Waste Disposal

-

Standard Derivatives: Dispose of as organic solvent waste (halogenated if fluorinated).

-

Fluorinated Compounds: Do not mix with strong acids in the waste stream. High-temperature incineration is the preferred method for fluorinated organics to prevent the formation of hydrofluoric acid (HF) in waste streams.

References

-

Safety Data Sheet: 2-Deoxy-2-fluoro-L-fucose. Apollo Scientific. (2023). Retrieved from

-

Metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome. Rillahan, C.D., et al. Nature Chemical Biology, 8, 661-668 (2012). Retrieved from

-

Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Kizuka, Y., et al. Cell Chemical Biology, 23(6), 782-792. Retrieved from

-

Product Information: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose. Sigma-Aldrich. Retrieved from

-

2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation. JACS Au. (2021). Retrieved from

Sources

Conformational Analysis of 1,2,3-Tri-O-Protected Fucose Rings

This guide details the conformational analysis of 1,2,3-tri-O-protected fucose rings , a critical class of intermediates in glyco-chemistry. These derivatives, typically possessing a free hydroxyl group at the C4 position, serve as essential acceptors for synthesizing complex fucosylated glycans (e.g., Lewis antigens, Human Milk Oligosaccharides).

Technical Guide for Glycoscientists & Medicinal Chemists

Executive Summary

The bioactivity of fucose-containing glycoconjugates is strictly governed by the spatial presentation of the fucose ring. While native L-fucose predominantly adopts the

Theoretical Framework: The L-Fucose Landscape

The Ground State ( )

Unlike D-glucose, which prefers the

Stereochemical Map of

-

C1 (Anomeric):

-substituent is Axial; H1 is Equatorial. -

C2: Substituent is Equatorial; H2 is Axial.

-

C3: Substituent is Equatorial; H3 is Axial.

-

C4: Substituent is Axial; H4 is Equatorial.

-

C5: Methyl is Equatorial; H5 is Axial.

Impact of 1,2,3-Protection

When protecting groups (PGs) such as Benzyl (Bn), Acetyl (Ac), or Benzoyl (Bz) are installed at O1, O2, and O3, the ring dynamics can shift:

-

Steric Crowding: Bulky groups (e.g., tert-butyldimethylsilyl or trityl) at O2/O3 can flatten the ring toward a twist-boat (

or -

Electronic Effects: Electron-withdrawing esters at O2 can stabilize the ring via the "reverse anomeric effect" on the C1-O1 bond, rigidifying the chair.

-

1,2-cis vs 1,2-trans: The relative configuration of PGs at C1 and C2 (cis in

-L-Fuc, trans in

Analytical Methodology: The Self-Validating Protocol

Sample Preparation[1]

-

Solvent: Use CDCl

(7.26 ppm) for hydrophobic protected sugars to ensure sharp signals and distinct OH coupling. Use C -

Concentration: 10–15 mg in 0.6 mL solvent (approx. 30–50 mM).

NMR Diagnostics: The Vicinal Coupling Criterion

The scalar coupling constant (

Table 1: Diagnostic Coupling Constants for L-Fucopyranose (

| Proton Pair | Relationship | Expected | Deviation Warning (Ring Distortion) |

| H1 – H2 ( | Eq – Ax | 3.0 – 4.0 | > 5.0 Hz implies flattening |

| H1 – H2 ( | Ax – Ax | 7.5 – 8.5 | < 7.0 Hz implies twist-boat |

| H2 – H3 | Ax – Ax | 9.5 – 10.5 | < 9.0 Hz (Critical Chair Indicator) |

| H3 – H4 | Ax – Eq | 3.0 – 3.5 | > 5.0 Hz implies C4 distortion |

| H4 – H5 | Eq – Ax | 1.0 – 2.0 | > 3.0 Hz implies C5/Me distortion |

NOE Connectivity (Spatial Validation)

While

- -Anomer (1,2-cis): Strong NOE between H1 and H2 (syn-clinal, ~2.5 Å).

- -Anomer (1,2-trans): Weak or NO NOE between H1 and H2 (anti-periplanar); Strong NOE between H1 and H3/H5 (1,3-diaxial relationship).

Experimental Workflow

The following diagram outlines the logical flow for synthesizing and validating the conformation of a 1,2,3-tri-O-protected fucose acceptor.

Caption: Workflow for the synthesis and conformational validation of 1,2,3-tri-O-protected fucose derivatives.

Case Study: 1,2,3-Tri-O-Benzyl- -L-Fucopyranose

A common building block for synthesizing Lewis X antigens.

Structure:

-

O1: Benzyl (Bn) -

-configuration (anomeric effect favored). -

O2, O3: Benzyl (Bn).[1]

-

O4: Free Hydroxyl (Acceptor site).

Observed Data (CDCl

-

H1: 4.90 ppm (d,

-

H2: 4.05 ppm (dd,

-

H3: 3.95 ppm (dd,

-

Conclusion: The large

(10.1 Hz) unequivocally proves the ring resides in a rigid

Comparative Analysis: Protecting Group Effects

| Protecting Group Pattern | Conformation | Notes | |

| 1,2,3-Tri-O-Benzyl | 10.1 | Ideal acceptor; high reactivity at OH-4. | |

| 1,2,3-Tri-O-Acetyl | 9.8 | Slightly lower | |

| 1,2-O-Isopropylidene | 4.5 | Twist-Boat | Caution: Fused acetals at 1,2 distort the ring significantly; |

Implications for Drug Development

Understanding the conformation of 1,2,3-tri-O-protected fucose is vital for:

-

Glycosylation Stereoselectivity: The trajectory of the nucleophile (OH-4) depends on the ring pucker. A rigid

chair presents the OH-4 axially, often making it a "mismatched" acceptor for bulky donors, requiring optimized promoters. -

Library Synthesis: When creating fucosylated fragment libraries (e.g., for lectin binding screens), ensuring the fucose core mimics the native biological state (

) is crucial for binding affinity.

References

-

Conformational Analysis of L-Fucose

-

NMR Methodology for Carbohydrates

-

Synthesis of Protected Fucose

-

Protecting Group Effects

- Title: Stereoselective C-glycosidation of D-fucose derivatives directed by the protective groups.

- Source: Carbohydr

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Literature review of fucose donors derived from 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

This guide serves as a comprehensive technical resource for the synthesis, functionalization, and application of glycosyl donors derived from 1,2,3-Tri-O-benzoyl-

Executive Summary

In carbohydrate chemistry, 1,2,3-Tri-O-benzoyl-

However, the presence of a benzoyl group at C-2 fundamentally dictates the stereochemical outcome of glycosylation. Through Neighboring Group Participation (NGP) , these donors strongly favor the formation of

This guide details the conversion of this intermediate into active donors (imidates, bromides, thioglycosides) and provides protocols for their application.

Part 1: Structural Dynamics & Synthesis of the Intermediate

The starting material, 1,2,3-Tri-O-benzoyl-

-

Configuration: L-Fucose (

)[1] -

Protection Pattern:

Synthesis Pathway

The intermediate is typically generated via selective deprotection of perbenzoylated fucose or regioselective benzoylation of L-fucose.

Figure 1: Generation of the 1,2,3-Tri-O-benzoyl intermediate and its progression to activated donors.[1][3]

Part 2: Synthesis of Glycosyl Donors[4]

To utilize 1,2,3-Tri-O-benzoyl-

C-4 Functionalization (The "Derived" Aspect)

Before activating the anomeric center, the free C-4 hydroxyl must be capped to prevent self-glycosylation or polymerization.

-

Option A (Standard): Acetylation (Ac2O/Pyridine)

Mixed Bz/Ac donor.[1] -

Option B (Orthogonal): Benzylation (BnBr/Ag2O)

Allows selective C-4 deprotection later.[1] -

Option C (Functional): Sulfation (SO3[1]·Py)

Precursor for sulfated Lewis antigens.[1]

Anomeric Activation Strategies

Once C-4 is secured, the stable C-1 benzoate is converted into a reactive leaving group.[1]

| Donor Type | Activation Method | Reactivity Profile | Recommended Use |

| Glycosyl Bromide | HBr in AcOH | High (Unstable) | Simple glycosylations (Koenigs-Knorr).[1] |

| Trichloroacetimidate (TCA) | 1. Hydrazine (C1-deprotect)2.[1] CCl3CN, DBU | High (Versatile) | Complex oligosaccharide assembly; Lewis acid catalysis.[1] |

| Thioglycoside | Lewis Acid + Thiol (e.g., BF3[1]·OEt2 + EtSH) | Moderate (Stable) | "Armed-Disarmed" strategies; convergent synthesis.[1] |

| 1-O-Benzoate (Direct) | TMSOTf activation | Low (Disarmed) | Requires harsh conditions; rarely used directly.[1] |

Part 3: Stereochemical Mechanics (The "Beta" Problem)

Researchers must understand that donors derived from this precursor are "Disarmed" and

The Mechanism: Neighboring Group Participation (NGP)

The benzoate at C-2 plays a decisive role. Upon activation of the anomeric leaving group (X), the oxocarbenium ion is stabilized by the carbonyl oxygen of the C-2 benzoate, forming a five-membered acyloxonium ion .

-

L-Fucose Geometry: In the

chair, the C-2 substituent is equatorial . -

Shielding: The acyloxonium ring forms on the "bottom" face (relative to the standard orientation), effectively blocking

-attack. -

Outcome: The nucleophile (acceptor) attacks from the top (axial) face, resulting in a 1,2-trans linkage.

-

Result:

-L-Fucopyranoside .

Critical Note: Most naturally occurring fucosylated glycans (e.g., Lewis X, HMOs) contain

-L-fucose (1,2-cis) .[1] Therefore, benzoylated donors are unsuitable for these targets unless specific "in situ anomerization" conditions are used to override NGP.

Figure 2: Mechanistic pathway of C2-benzoate participation leading to

Part 4: Experimental Protocols

Protocol A: Synthesis of the Glycosyl Bromide Donor

Target: 1-Bromo-2,3,4-tri-O-benzoyl-

-

Preparation: Dissolve 1,2,3,4-tetra-O-benzoyl-L-fucopyranose (1.0 eq) in dry dichloromethane (DCM).

-

Bromination: Add HBr in Acetic Acid (33%) (5.0 eq) at 0°C under Argon.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the bromide moves faster than the starting material).

-

Workup: Pour into ice water. Extract with DCM.[1] Wash with saturated NaHCO3 (carefully, gas evolution) and brine.

-

Isolation: Dry over MgSO4 and concentrate in vacuo at low temperature (<30°C).

Protocol B: Glycosylation (Koenigs-Knorr Variation)

Target: Synthesis of a

-

Setup: In a flame-dried flask, dissolve the Glycosyl Acceptor (1.0 eq) and Silver Carbonate (Ag2CO3) (1.5 eq) or Silver Triflate (1.2 eq) in dry DCM/Toluene (1:1). Add activated molecular sieves (4Å).

-

Addition: Dissolve the Fucosyl Bromide (1.2 eq) in dry DCM and add dropwise to the acceptor mixture at -20°C.

-

Catalysis: Protect from light. Allow to warm to 0°C over 2 hours.

-

Quench: Filter through a Celite pad to remove silver salts.

-

Purification: Concentrate and purify via silica gel flash chromatography.

-

Validation: Check

-NMR.

Part 5: Comparative Donor Analysis

The following table contrasts the "Derived" Benzoyl donors against standard Benzyl donors.

| Feature | Benzoyl Donors (Derived from 1,2,3-Bz) | Benzyl Donors (Ether Protected) |

| Reactivity | Disarmed (Electron-withdrawing esters destabilize oxocarbenium).[1] | Armed (Electron-donating ethers stabilize oxocarbenium).[1] |

| Stereoselectivity | ||

| Stability | High (Crystalline, shelf-stable).[1] | Moderate (Prone to hydrolysis).[1] |

| Primary Application | Synthesis of 1,2-trans linkages; C4-modified analogs.[1] | Synthesis of Lewis Antigens, Blood Group determinants. |

References

-

Wong, C. H., & M. H. (1988).[1] Enzymatic and Chemical Synthesis of Carbohydrates.[3]Tetrahedron Letters .

-

Demchenko, A. V. (2003).[1] Stereoselective Chemical 1,2-cis-O-Glycosylation.[1]Synlett .[1] [1]

-

Schmidt, R. R., & Kinzy, W. (1994).[1] Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method.Advances in Carbohydrate Chemistry and Biochemistry .

-

BenchChem Technical Notes. (2025). Synthesis of

-L-Fucosides Using Benzoylated Donors. -

Nifantiev, N. E., et al. (2024).[5] Comparison of glycosyl donors: a supramer approach.[3][6][5]Beilstein Journal of Organic Chemistry .

Sources

- 1. synthose.com [synthose.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose from L-fucose: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose, a key intermediate in the synthesis of various biologically active fucosylated compounds. The protocol details a robust benzoylation procedure of L-fucose using benzoyl chloride and pyridine, followed by a thorough purification and characterization of the target compound. This document is intended to provide researchers with a reliable method to access this important building block for applications in drug discovery and glycobiology.

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The selective protection of its hydroxyl groups is a fundamental step in the synthesis of complex fucosylated oligosaccharides and glycoconjugates. 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose serves as a versatile intermediate, allowing for further modifications at the C4 hydroxyl group. The benzoyl protecting groups offer stability under various reaction conditions and can be readily removed when required.

This application note outlines a detailed, step-by-step protocol for the preparation of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose from the readily available L-fucose. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, is explained to ensure reproducibility and high yields.

Reaction Workflow

The synthesis of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose from L-fucose is a direct benzoylation reaction. The workflow involves the dissolution of L-fucose in a suitable solvent, followed by the addition of the benzoylating agent in the presence of a base. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Caption: Workflow for the synthesis of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose.

Experimental Protocol

This protocol describes the synthesis of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose on a 1-gram scale of L-fucose.

Materials:

-

L-Fucose (1.0 g, 6.09 mmol)

-

Anhydrous Pyridine (20 mL)

-

Benzoyl Chloride (2.3 mL, 19.8 mmol, 3.25 eq.)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-fucose (1.0 g, 6.09 mmol).

-

Add anhydrous pyridine (20 mL) to the flask and stir until the L-fucose is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

-

Benzoylation:

-

Slowly add benzoyl chloride (2.3 mL, 19.8 mmol) dropwise to the stirred solution at 0 °C over a period of 30 minutes. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 2:1 v/v) as the mobile phase. The starting material (L-fucose) is highly polar and will remain at the baseline, while the product will have a higher Rf value.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath and quench by the slow addition of 20 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) to remove excess pyridine.

-

Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or semi-solid.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (as identified by TLC) and combine them.

-

Concentrate the combined fractions under reduced pressure to yield 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose as a white solid.

-

Characterization:

The structure of the synthesized 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the benzoyl groups (aromatic protons) in the range of δ 7.3-8.1 ppm. The anomeric proton (H-1) of the alpha-fucopyranose should appear as a doublet at approximately δ 6.5-6.7 ppm. The other sugar ring protons will be observed in the region of δ 4.0-6.0 ppm, and the methyl group (H-6) will appear as a doublet around δ 1.2-1.4 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons of the benzoyl groups around δ 165-167 ppm, and the aromatic carbons between δ 128-134 ppm. The anomeric carbon (C-1) should be in the range of δ 90-95 ppm. The other sugar carbons will appear between δ 65-80 ppm, and the methyl carbon (C-6) will be around δ 16-18 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (C₂₇H₂₄O₈, MW: 476.47 g/mol ). The spectrum should show a peak corresponding to the sodium adduct [M+Na]⁺ at m/z 499.14.

Key Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Rationale | Expected Outcome |

| Starting Material | L-Fucose | A readily available and relatively inexpensive monosaccharide. | High conversion to the desired product. |

| Reagent | Benzoyl Chloride | A common and effective benzoylating agent. | Efficient benzoylation of the hydroxyl groups. |

| Base/Solvent | Pyridine | Acts as both a base to neutralize the HCl byproduct and as a solvent. | Drives the reaction to completion. |

| Stoichiometry | ~3.25 eq. of Benzoyl Chloride | A slight excess of the benzoylating agent is used to ensure complete reaction of the three most reactive hydroxyl groups. | Maximizes the yield of the tri-benzoylated product. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. | Good reaction control and high yield. |

| Purification | Silica Gel Chromatography | Effective for separating the desired tribenzoylated product from other benzoylated isomers and impurities. | High purity of the final product (>95%). |

| Yield | 40-60% | A typical yield for this type of reaction after purification. | A good return on the starting material. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure L-fucose is completely dry. Use anhydrous pyridine. Allow the reaction to stir for a longer duration. |

| Loss of product during work-up. | Perform extractions carefully. Ensure complete neutralization of pyridine to prevent product loss in the aqueous layer. | |

| Mixture of Products | Over- or under-benzoylation. | Carefully control the stoichiometry of benzoyl chloride. Monitor the reaction closely by TLC. |

| Difficulty in Purification | Co-elution of isomers. | Use a long chromatography column and a shallow elution gradient for better separation. |

| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be attempted. |

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose from L-fucose. By carefully controlling the reaction parameters and following the detailed purification procedure, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the final product, facilitating its use in subsequent synthetic endeavors in the fields of glycochemistry and drug development.

References

-

Flowers, H. M. (1983). Synthesis of oligosaccharides of l-fucose containing α- and β-anomeric configurations in the same molecule. Carbohydrate Research, 119, 75-84. [Link]

-

Varma, R. S., & Namboodiri, V. V. (2001). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 6(12), 1034-1038. [Link]

-

The Royal Society of Chemistry. (2020). Electronic supplementary information (ESI) Total Synthesis of the Helicobacter pylori Serotype O2 O- Antigen α-(1→2). [Link]

-

Machinami, T., et al. (2025). 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose. Molbank, 2025(1), M2041. [Link]

-

Pisal, D. G., et al. (2024). Synthesis And Characterization Of New 1,2,3-Triazole Fused Phenol Based Glucose Triazole For Biological Evaluation. Nanotechnology Perceptions, 20(S11), 2040-2053. [Link]

Application Note: Kinetic Control Strategy for the Regioselective Benzoylation of L-Fucose

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 1,2,3-tri-O-benzoyl-α-L-fucopyranose from unprotected L-fucose. By exploiting the steric and electronic disparities between the equatorial hydroxyl groups (C1, C2, C3) and the axial hydroxyl group (C4), this method achieves high-fidelity protection without the need for intermediate blocking groups (e.g., acetonides or stannylenes). This intermediate is critical for the synthesis of complex fucosylated glycans, including Lewis antigens and sulfated fucans, where C4-functionalization is required.

Strategic Analysis: The Mechanistic Basis of Regioselectivity

The Challenge of L-Fucose

L-Fucose (6-deoxy-L-galactose) presents a unique challenge in protecting group chemistry due to its galacto-configuration.

-

C1-OH (Anomeric): Highly reactive hemiacetal; prone to mutarotation.

-

C2-OH & C3-OH: Equatorial orientation; moderate to high nucleophilicity.

-

C4-OH: Axial orientation; sterically hindered and electronically deactivated.

The Kinetic Control Strategy

In a standard acylation reaction, the relative rate of reaction (

By maintaining low temperatures (

Reactivity Map

The following diagram visualizes the differential reactivity utilized in this protocol:

Caption: Differential reactivity of L-fucose hydroxyls. Green/Yellow indicates target sites; Red indicates the site to remain free.

Detailed Experimental Protocol

Reagents and Equipment

-

Substrate: L-Fucose (High purity, >99%).[1]

-

Reagent: Benzoyl Chloride (BzCl), distilled immediately prior to use.

-

Solvent: Pyridine (Anhydrous, <50 ppm H₂O).

-

Quench: Methanol (MeOH).[2]

-

Equipment: Cryogenic reactor or jacketed flask, inert gas (Ar/N₂) manifold.

Step-by-Step Methodology

Step 1: Azeotropic Drying L-Fucose is hygroscopic. Trace water will consume BzCl and generate benzoic acid, complicating purification.

-

Dissolve L-fucose (

g, -

Concentrate in vacuo at

. Repeat this co-evaporation 3 times with fresh pyridine. -

Redissolve the final residue in anhydrous pyridine (

mL,

Step 2: Cryogenic Activation

-

Cool the reaction vessel to

using an acetonitrile/dry ice bath or cryostat. -

Stir for 20 minutes to ensure thermal equilibrium.

Step 3: Controlled Addition (The Critical Step)

-

Calculate exactly 3.1 equivalents of BzCl (

mmol, -

Dilute BzCl in

mL of anhydrous dichloromethane (DCM) to prevent localized heating upon addition. -

Add the BzCl solution dropwise over 60 minutes .

-

Note: Rapid addition causes local exotherms, leading to C4-benzoylation.

-

Step 4: Reaction Progression

-

Maintain temperature at

for 2 hours. -

Allow the reaction to warm slowly to

over 4 hours. -

Monitor by TLC: (Solvent: Hexane/Ethyl Acetate 2:1).

-

Starting Material:

-

Target (Tri-Bz):

-

Over-reaction (Tetra-Bz):

-

-

Quench immediately when the Tetra-Bz spot becomes visible or Starting Material is consumed.

Step 5: Workup and Purification

-

Add MeOH (

mL) to quench excess BzCl. Stir for 15 mins at -

Dilute with DCM (

mL) and wash successively with:-

Ice-cold 1M HCl (

mL) – Removes Pyridine. -

Saturated NaHCO₃ (

mL) – Neutralizes Benzoic Acid. -

Brine (

mL).

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Expectation: 65-75% as a white foam.

-

Workflow Visualization

Caption: Operational workflow for the kinetic regioselective benzoylation of L-fucose.

Quality Control & Validation Data

To ensure the protocol was successful, the following analytical signatures must be verified.

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)

The shift of the ring protons confirms the location of the benzoyl groups. Benzoylation causes a significant downfield shift (

| Position | Proton | Expected Shift (ppm) | Interpretation |

| C1 | H-1 | 6.50 - 6.70 | Downfield shift confirms 1-OBz . |

| C2 | H-2 | 5.60 - 5.90 | Downfield shift confirms 2-OBz . |

| C3 | H-3 | 5.70 - 5.95 | Downfield shift confirms 3-OBz . |

| C4 | H-4 | 4.05 - 4.20 | Upfield signal confirms 4-OH is FREE . |

| C5 | H-5 | 4.30 - 4.50 | Ring proton. |

| C6 | H-6 | 1.20 - 1.30 | Methyl doublet (Characteristic of Fucose). |

Pass Criteria: If H-4 appears > 5.5 ppm, the product is over-benzoylated (Tetra-Bz).

Mass Spectrometry (ESI-MS)

-

Target Formula: C₂₇H₂₄O₈

-

Molecular Weight: 476.48 g/mol

-

Expected Ion:

m/z

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete drying of Fucose. | Increase co-evaporation steps with pyridine. Ensure BzCl is distilled. |

| Tetra-Bz Formation | Temperature too high or addition too fast. | strictly maintain |

| Anomeric Mixture | Mutarotation during reaction. | The |

| Pyridine Salts in Product | Insufficient Acid Wash. | Ensure the aqueous phase is acidic (pH < 2) during the first extraction wash. |

References

-

Reactivity of Hydroxyl Groups: Haines, A. H. (1976).[3] Relative Reactivities of Hydroxyl Groups in Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 33, 11-109. Link

-

Regioselective Benzoylation Protocol: Zhang, Z., et al. (2011). Selective Benzoylation of Diols and Polyols with Benzoyl Chloride/Pyridine at Low Temperature. Journal of Organic Chemistry, 76(2), 335-342. Link

-

L-Fucose Chemistry: Flowers, H. M. (1983).[1] Synthesis of oligosaccharides of L-fucose containing α- and β-anomeric configurations. Carbohydrate Research, 119, 75-84.[1] Link

-